![molecular formula C19H27N3O3 B5524719 methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)
methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "Methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate" involves intricate chemical reactions to achieve the desired molecular structure. For example, Smith et al. (2016) described the development of a series of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, highlighting methodologies that could be analogous to synthesizing the target compound (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex spirocyclic frameworks, as detailed by Magerramov et al. (2013), who investigated the crystal structure of a closely related diazaspiro[4.5] decane derivative, providing insights into the 3D arrangement of atoms within the spirocyclic system (Magerramov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs often result in the formation of novel structures with unique properties. Rozhkova et al. (2014) discussed the three-component condensation involving dialkylphenols, showcasing the synthetic versatility of spirocyclic compounds (Rozhkova et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds. While specific details on "Methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate" are scarce, studies on similar compounds, like the synthesis and characterization by Erharuyi et al. (2015), provide a foundation for inferring physical properties (Erharuyi et al., 2015).
科学的研究の応用
Pharmacological Effects and Therapeutic Applications
- Neural Modulation and Pain Management : NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator, shows rapid and long-lasting analgesia in rat models of neuropathic pain, suggesting potential for treating neuropathic pain and fibromyalgia. The compound affects synaptic plasticity processes associated with learning and memory, indicating its central mechanism of action for ameliorating pain and modulating negative affective states associated with chronic neuropathic pain (Ghoreishi-Haack et al., 2018).
Synthesis and Chemical Studies
- Spirocyclic Compound Synthesis : Research on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones highlights the production of compounds with potential as antihypertensive agents, indicating the versatility of spirocyclic compounds in drug development (Caroon et al., 1981).
- Oxidative Cyclization for Azaspiro[4.5]decane Systems : A study on the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors provides insight into the methods for creating spiro structural units, further expanding the chemical toolbox for creating pharmacologically active spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).
Chemical Structure and Activity Relationship
- Spirocyclopiperazinium Derivatives and Analgesic Effects : LXM-10, a new spirocyclopiperazinium salt compound, demonstrates significant antinociceptive effects in mouse models, offering insights into the design of new analgesics that target neuronal nicotinic and muscarinic acetylcholine receptors without affecting opioid receptors or alpha(2)-adrenergic receptors (Yue et al., 2007).
特性
IUPAC Name |
methyl 2-[2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)12-22-13-19(11-16(22)23)6-9-21(10-7-19)17-15(18(24)25-3)5-4-8-20-17/h4-5,8,14H,6-7,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTICWMJPXOERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)C3=C(C=CC=N3)C(=O)OC)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。